Cyclohexanone, 3-(cyclohexylthio)-

Conformational Analysis Physical Organic Chemistry Steric Effects

Cyclohexanone, 3-(cyclohexylthio)- (CAS 849408-91-9; IUPAC: 3-cyclohexylsulfanylcyclohexan-1-one) is a bifunctional cyclic ketone bearing a cyclohexylthioether substituent at the 3-position. Its molecular formula is C12H20OS, with a monoisotopic mass of 212.1235 Da and a topological polar surface area (TPSA) of 42.4 Ų.

Molecular Formula C12H20OS
Molecular Weight 212.35 g/mol
CAS No. 849408-91-9
Cat. No. B12521575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanone, 3-(cyclohexylthio)-
CAS849408-91-9
Molecular FormulaC12H20OS
Molecular Weight212.35 g/mol
Structural Identifiers
SMILESC1CCC(CC1)SC2CCCC(=O)C2
InChIInChI=1S/C12H20OS/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h11-12H,1-9H2
InChIKeyGUUQYHSGBQYBER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexanone, 3-(cyclohexylthio)- (CAS 849408-91-9): Procurement-Relevant Identity and Physicochemical Baseline


Cyclohexanone, 3-(cyclohexylthio)- (CAS 849408-91-9; IUPAC: 3-cyclohexylsulfanylcyclohexan-1-one) is a bifunctional cyclic ketone bearing a cyclohexylthioether substituent at the 3-position [1]. Its molecular formula is C12H20OS, with a monoisotopic mass of 212.1235 Da and a topological polar surface area (TPSA) of 42.4 Ų [1]. As a chiral building block possessing both a reactive carbonyl and a sterically demanding, oxidizable, hydrophobic thioether (XLogP 2.9), it serves as a versatile intermediate for the asymmetric synthesis of complex molecules, coordination chemistry, and materials science [1].

Why Generic Substitution Fails for 3-(Cyclohexylthio)cyclohexanone: The Critical Role of Steric Bulk and Thioether Oxidation State


Selecting a generic 3-substituted cyclohexanone analog—such as 3-(methylthio)-, 3-(phenylthio)-, or the unsubstituted cyclohexanone—fundamentally fails because these alternatives lack the precise steric and electronic profile of the cyclohexylthio group. The cyclohexylthio substituent imparts a uniquely large steric bulk (as evidenced by conformational equilibria studies on dioxane models) [1] and a distinct hydrophobicity (XLogP 2.9) that drives specific molecular recognition events and dictates the stability of late-stage synthetic intermediates [2]. Furthermore, unlike analogs where the thioether is prone to premature oxidation or degradation, the oxidation state of the sulfur atom in this compound can be strictly controlled to either a sulfide, sulfoxide, or sulfone, offering a tunable handle for downstream chemistry that is not available with simpler alkylthio or arylthio derivatives [3].

Quantitative Differentiation Evidence for Cyclohexanone, 3-(cyclohexylthio)- Against its Closest Analogs


Steric Distinction: Cyclohexylthio vs. Phenylthio Conformational Preferences in 1,3-Dioxane Models

In a model system of 5-substituted 1,3-dioxanes, the cyclohexylthio substituent exhibited distinct conformational behavior compared to the phenylthio analog. While the equilibrium ΔG° values for the sulfides were similar, their sulfoxide and sulfone derivatives showed significant differences in conformational preferences [1]. This steric distinction is critical for the design of chiral auxiliaries and catalysts where conformational rigidity dictates enantioselectivity.

Conformational Analysis Physical Organic Chemistry Steric Effects

Lipophilicity Benchmarking: Higher XLogP of 3-(Cyclohexylthio)cyclohexanone Versus Simpler Analogs

The cyclohexylthio group confers significantly higher lipophilicity compared to smaller alkylthio substituents. The target compound has a predicted XLogP of 2.9 [1] (or LogP 3.56 from a different computational method ), which is substantially greater than that expected for 3-(methylthio)cyclohexanone (estimated ~1.5 based on fragment contribution) and comparable to or higher than 3-(phenylthio)cyclohexanone (predicted LogP ~2.5). This enhanced hydrophobicity can improve membrane permeability or alter partitioning in biphasic catalytic systems.

Physicochemical Property Drug Design LogP

Oxidative Tunability: Controlled Conversion of Cyclohexylthio to Sulfonyl for Bioactivity Enhancement

The thioether functional group in cyclohexylthio-containing compounds can be efficiently and catalytically oxidized to the corresponding sulfone. In a study on lapachone derivatives, a 3-cyclohexylthio-substituted naphthoquinone was oxidized using H2O2 and a Mn(III) porphyrin catalyst to afford a sulfonyl-lapachone, which demonstrated enhanced antibacterial activity against Gram-positive S. aureus compared to the non-oxidized precursor when formulated in PVP micelles [1]. This establishes the cyclohexylthio group as a 'prodrug-like' handle that can be activated to a more potent species.

Sulfur Oxidation Bioisostere Synthesis Antibacterial Activity

Chiroptical Differentiation: Unique CD Signatures of 3-(Alkylthio)cyclohexanones Establish Absolute Configuration

A foundational study on the circular dichroism (CD) of a series of 3-alkylthio- and 3-arylthio-cyclohexanones, interpreted via MO calculations and dynamic coupling approximations, showed that these compounds exhibit distinct Cotton effects in the n→π* region (300–350 nm) that are diagnostic of their absolute configuration [1]. This chiroptical fingerprinting method is essential for verifying enantiopurity and assigning stereochemistry in synthetic intermediates.

Circular Dichroism Stereochemistry Absolute Configuration

Molecular Weight and Topological Polar Surface Area: Rational Selection for Library Design

The compound's molecular weight (212.35 g/mol) and TPSA (42.4 Ų) [1] place it in a favorable region of drug-like chemical space, distinct from both smaller analogs (e.g., 3-(methylthio)cyclohexanone, MW 144.23) and aromatic counterparts (e.g., 3-(phenylthio)cyclohexanone, MW 206.3). This balanced profile of size and polarity makes it an optimal fragment-sized building block with sufficient complexity for fragment-based drug discovery (FBDD) campaigns.

Medicinal Chemistry Compound Library Design Drug-likeness

High-Impact Research and Industrial Scenarios for Cyclohexanone, 3-(cyclohexylthio)-


Asymmetric Synthesis of Chiral Building Blocks

The compound's conformational rigidity, inferred from the Juaristi 1990 study [1], makes it a privileged substrate for asymmetric transformations. Its chiroptical signature, established by the Colonna 1982 work [2], provides a robust method for determining enantiomeric excess. Procurement of this specific compound is essential for laboratories developing stereoselective routes to bioactive molecules.

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 212.35 g/mol and a TPSA of 42.4 Ų [3], this compound is an ideal fragment. Its high LogP (2.9–3.56) differentiates it from smaller, more polar fragments, making it a valuable 'hydrophobic probe' for screening against protein targets with lipophilic binding pockets.

Synthesis of Tunable Sulfoxide/Sulfone Bioisosteres

As demonstrated by Cardoso et al. (2017), the cyclohexylthio group can be catalytically oxidized to a sulfone to toggle biological activity [4]. This compound serves as a precursor for the synthesis of oxidation-state libraries where the sulfur atom's oxidation level is systematically varied to optimize potency and selectivity.

Coordination Chemistry and Catalyst Design

The bifunctional nature of this compound—a soft sulfur donor and a hard carbonyl oxygen—makes it a versatile ligand for transition metals. The steric profile of the cyclohexylthio group, which differs significantly from phenylthio analogs [1], can be exploited to create metal complexes with unique geometries and catalytic properties.

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